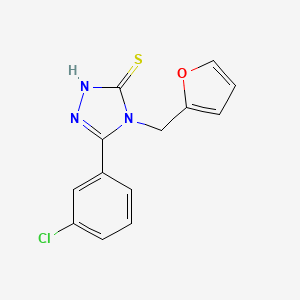

5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

Substitution Reactions: The introduction of the 3-chlorophenyl and furan-2-ylmethyl groups can be achieved through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced using 3-chlorobenzyl chloride in the presence of a base like sodium hydride.

Thiol Group Introduction: The thiol group is typically introduced by treating the intermediate compound with thiourea under acidic conditions, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Reduced Derivatives: Various reduced forms of the compound depending on the specific reducing agent and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its antimicrobial and antifungal properties. It is being studied for its potential use in developing new antibiotics and antifungal agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with microbial enzymes and cellular structures. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. The chlorophenyl and furan-2-ylmethyl groups enhance the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 5-(3-chlorophenyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol

- 5-(3-chlorophenyl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol

- 5-(3-chlorophenyl)-4-(benzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in its applications.

Biological Activity

5-(3-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 893725-06-9) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₀ClN₃OS, with a molecular weight of 291.76 g/mol. The presence of a thiol group (-SH) in its structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The compound's structure allows for modifications that can enhance its efficacy against these microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa, C. albicans |

| Other S-substituted derivatives | 31.25 - 125 | Various strains |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds incorporating the triazole moiety have shown promising cytotoxic effects against various cancer cell lines. Research indicates that the synthesized derivatives exhibit selective cytotoxicity towards melanoma cells and other cancer types .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of several triazole derivatives including those with hydrazone moieties, it was found that certain compounds displayed significant activity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The selectivity towards cancer cells suggests that modifications in the structure can lead to enhanced therapeutic profiles.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups (like the chlorophenyl group) and functional groups (like thiols) can significantly influence their pharmacological effects . The SAR studies indicate that compounds with specific substitutions exhibit improved antimicrobial and anticancer activities.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12-15-16-13(19)17(12)8-11-5-2-6-18-11/h1-7H,8H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMURADJEZDSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.